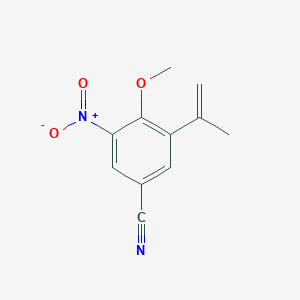
4-methoxy-3-nitro-5-prop-1-en-2-ylbenzonitrile
概要
説明
4-methoxy-3-nitro-5-prop-1-en-2-ylbenzonitrile is an organic compound with the molecular formula C11H10N2O3 It is a derivative of benzonitrile, characterized by the presence of isopropenyl, methoxy, and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-nitro-5-prop-1-en-2-ylbenzonitrile typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and catalysts like aluminum chloride to facilitate the alkylation process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
4-methoxy-3-nitro-5-prop-1-en-2-ylbenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium methoxide or other nucleophiles are employed.
Major Products Formed
Oxidation: Formation of 3-isopropenyl-4-methoxy-5-aminobenzonitrile.
Reduction: Formation of 3-isopropenyl-4-methoxy-5-nitrobenzylamine.
Substitution: Formation of various substituted benzonitrile derivatives.
科学的研究の応用
4-methoxy-3-nitro-5-prop-1-en-2-ylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-methoxy-3-nitro-5-prop-1-en-2-ylbenzonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The isopropenyl group may facilitate binding to hydrophobic pockets in proteins, while the methoxy group can participate in hydrogen bonding interactions. These combined effects contribute to the compound’s overall biological activity .
類似化合物との比較
Similar Compounds
4-Methoxy-3-nitrobenzonitrile: Lacks the isopropenyl group, resulting in different chemical properties and reactivity.
3-Isopropenyl-4-methoxybenzonitrile: Lacks the nitro group, affecting its potential biological activity.
3-Isopropenyl-5-nitrobenzonitrile: Lacks the methoxy group, altering its chemical behavior and interactions.
Uniqueness
4-methoxy-3-nitro-5-prop-1-en-2-ylbenzonitrile is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity.
特性
分子式 |
C11H10N2O3 |
|---|---|
分子量 |
218.21 g/mol |
IUPAC名 |
4-methoxy-3-nitro-5-prop-1-en-2-ylbenzonitrile |
InChI |
InChI=1S/C11H10N2O3/c1-7(2)9-4-8(6-12)5-10(13(14)15)11(9)16-3/h4-5H,1H2,2-3H3 |
InChIキー |
LJYDFFMIPCFLNX-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C1=C(C(=CC(=C1)C#N)[N+](=O)[O-])OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














